molecular formula C20H20Cl2N6O B2443691 N2-(3,5-dichlorophenyl)-6-morpholino-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine CAS No. 898630-83-6

N2-(3,5-dichlorophenyl)-6-morpholino-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B2443691
CAS No.: 898630-83-6
M. Wt: 431.32
InChI Key: DJFKVCYWQWPPJZ-UHFFFAOYSA-N
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Description

N2-(3,5-dichlorophenyl)-6-morpholino-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine is a complex organic compound that belongs to the class of triazine derivatives Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(3,5-dichlorophenyl)-6-morpholino-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine typically involves a multi-step process. One common method starts with the reaction of cyanuric chloride with 3,5-dichloroaniline to form an intermediate. This intermediate is then reacted with morpholine and p-toluidine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine to facilitate the nucleophilic substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N2-(3,5-dichlorophenyl)-6-morpholino-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in solvents like ethanol or tetrahydrofuran.

    Substitution: Various nucleophiles (amines, thiols); reactions may require catalysts such as triethylamine and solvents like dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a wide range of substituted triazine compounds.

Scientific Research Applications

N2-(3,5-dichlorophenyl)-6-morpholino-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

    N2-(3,5-dichlorophenyl)-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine: Lacks the morpholino group, which may affect its solubility and reactivity.

    N2-(3,5-dichlorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine: Lacks the p-tolyl group, potentially altering its biological activity.

    N2-(3,5-dichlorophenyl)-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine: Similar structure but different substitution pattern, leading to variations in chemical and biological properties.

Uniqueness

The presence of both morpholino and p-tolyl groups in N2-(3,5-dichlorophenyl)-6-morpholino-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine imparts unique chemical properties, such as enhanced solubility and specific reactivity. These features make it a valuable compound for various applications in scientific research and industry.

Properties

IUPAC Name

2-N-(3,5-dichlorophenyl)-4-N-(4-methylphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20Cl2N6O/c1-13-2-4-16(5-3-13)23-18-25-19(24-17-11-14(21)10-15(22)12-17)27-20(26-18)28-6-8-29-9-7-28/h2-5,10-12H,6-9H2,1H3,(H2,23,24,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJFKVCYWQWPPJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC(=CC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20Cl2N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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